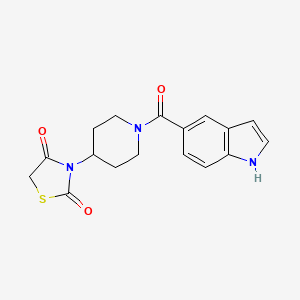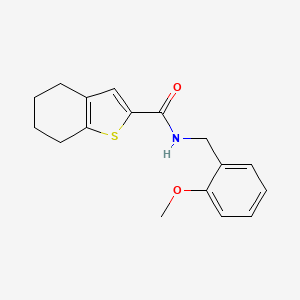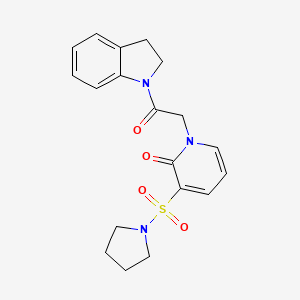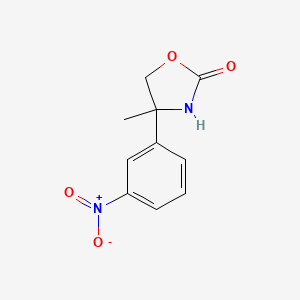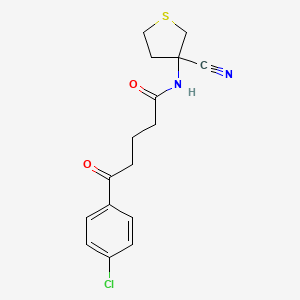
5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have a unique mechanism of action and has demonstrated promising results in preclinical studies. In
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a role in cell proliferation, survival, and differentiation. Inhibition of CK2 by 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells. This unique mechanism of action suggests that 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide may have advantages over other cancer drugs that target different pathways.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to have biochemical and physiological effects in preclinical studies. Inhibition of CK2 by 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide leads to the activation of p53 and the induction of apoptosis in cancer cells. In addition, 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. These findings suggest that 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide may have potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide in lab experiments is its unique mechanism of action. This compound targets the protein kinase CK2, which plays a role in cell proliferation, survival, and differentiation. In addition, 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to have synergistic effects when used in combination with other cancer drugs, such as paclitaxel and doxorubicin. However, one limitation of using 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration schedule for this compound.
Orientations Futures
There are several future directions for research on 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide. One direction is to further explore its potential as a cancer therapy. Preclinical studies have shown promising results, but further studies are needed to determine its efficacy and safety in humans. Another direction is to investigate its potential use in combination with other cancer drugs. 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to have synergistic effects with paclitaxel and doxorubicin, but further studies are needed to determine its potential use in combination with other drugs. Finally, future studies could investigate the potential use of 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide in other diseases, such as autoimmune diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide involves several steps, including the preparation of the starting materials and the coupling reaction. The starting materials include 4-chlorobenzaldehyde, ethyl cyanoacetate, and 3-mercapto-1,2,4-triazole. The coupling reaction is carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a base, such as triethylamine (TEA). The final product is then purified by column chromatography.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to have synergistic effects when used in combination with other cancer drugs, such as paclitaxel and doxorubicin. These findings suggest that 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide may have therapeutic potential in the treatment of cancer.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-13-6-4-12(5-7-13)14(20)2-1-3-15(21)19-16(10-18)8-9-22-11-16/h4-7H,1-3,8-9,11H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYWWKQFBHECDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


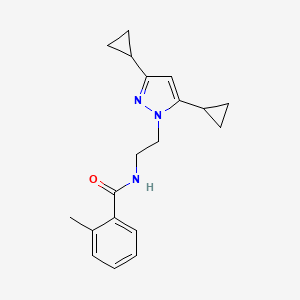

![2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2394888.png)
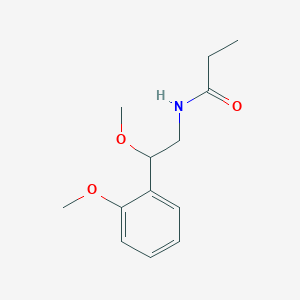

![methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2394894.png)
![5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2394895.png)
![1-(3-fluorobenzyl)-3-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394896.png)
